N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H18BrN5O4 and its molecular weight is 484.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Investigations
- The synthesis and structural investigation of compounds related to N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involve creating analogs with different substituents and assessing their chemical and spectroscopic properties. These compounds show promise in the field of heterocyclic chemistry, offering new avenues for research and development (Atta & Ashry, 2011).
Pharmacological Potential and Antagonistic Activities
- Compounds with the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, similar to the structure , have been identified as potential antagonists for human adenosine receptors. Their ability to interact with these receptors, as evidenced by studies, highlights their potential in treating diseases like Parkinson's disease and their role in neuroprotective strategies (Falsini et al., 2017).
Anticancer and Antimicrobial Applications
- Related compounds demonstrate notable anticancer and antimicrobial activities. The synthesis of these analogs and their subsequent testing against various cancer cell lines and microbes suggest their potential as therapeutic agents in treating cancer and infections (Kumar et al., 2019).
Modification for Enhanced Efficacy
- Modifying compounds with a similar scaffold by replacing certain groups, such as the acetamide group, has resulted in enhanced anticancer effects and reduced toxicity. This modification approach suggests that tailored alterations in the compound's structure can significantly improve its therapeutic potential (Wang et al., 2015).
Antihistaminic Agents
- Compounds structurally related to the chemical in focus have been synthesized and evaluated for H1-antihistaminic activity. Their potential as new classes of antihistaminic agents, with significant efficacy and minimal sedation, points towards their utility in allergic conditions (Alagarsamy et al., 2009).
Herbicidal Activity
- Derivatives of the [1,2,4]triazolo[1,5-a]pyridine class, which is structurally related, have shown effective herbicidal activity on a broad range of vegetation. This indicates potential applications in agriculture and plant management (Moran, 2003).
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5O4/c1-2-31-17-9-7-16(8-10-17)25-11-12-26-19(20(25)29)24-27(21(26)30)13-18(28)23-15-5-3-14(22)4-6-15/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGLIARLUHLYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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